4-Butyl-6-methylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
114425-76-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
4-butyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-6-8(2)10-7-11-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
VHRMAAUKZGMEOW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC=NC(=C1)C |
Synonyms |
Pyrimidine, 4-butyl-6-methyl- (6CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butyl 6 Methylpyrimidine and Its Alkyl Substituted Pyrimidine Analogues
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is typically achieved by constructing the C-N and C-C bonds of the heterocycle from acyclic precursors. Several robust and versatile methods have been developed for this purpose.
Cyclization Reactions Involving β-Dicarbonyl Compounds and Nitrogen Sources
A foundational and widely employed method for pyrimidine synthesis is the condensation of a β-dicarbonyl compound with a nitrogen-containing nucleophile, most commonly an amidine. This approach, often referred to as the Pinner synthesis, is a powerful tool for the preparation of a wide range of substituted pyrimidines. For the synthesis of 4-butyl-6-methylpyrimidine, the logical starting materials would be 2,4-nonanedione (a β-diketone) and formamidine.
The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the aromatic pyrimidine ring. The choice of reaction conditions, such as solvent and catalyst (acidic or basic), can influence the reaction rate and yield.
Table 1: Examples of Alkyl-Substituted Pyrimidines Synthesized via Cyclization of β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Amidine | Resulting Pyrimidine |
| 2,4-Nonanedione | Formamidine | This compound |
| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine |
| 3-Oxohexanal | Propionamidine | 2-Ethyl-4-propylpyrimidine |
Condensation Reactions of Carbonyl Compounds with Amidines
Cycloaddition Strategies (e.g., Alkynes with Nitriles)
Modern synthetic approaches have expanded the toolbox for pyrimidine synthesis to include cycloaddition reactions. For example, the [4+2] cycloaddition (Diels-Alder reaction) of 1,3-diaza-1,3-butadienes with appropriate dienophiles can lead to the formation of the pyrimidine ring. More recently, transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles, have emerged as powerful methods for the construction of highly substituted pyrimidine rings. These methods offer access to substitution patterns that may be difficult to achieve through classical condensation reactions.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrimidines. These reactions typically involve the combination of three or more starting materials that come together to form the pyrimidine ring in a convergent manner. For instance, a one-pot reaction of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like urea (B33335) or an amidine can directly yield highly functionalized pyrimidines. The Biginelli reaction is a well-known example of such a process, although it typically yields dihydropyrimidinones. Modifications of this reaction and the development of new MCRs provide rapid access to a diverse range of pyrimidine derivatives.
Regioselective and Chemoselective Synthetic Transformations for Alkyl-Substituted Pyrimidines
A key challenge in the synthesis of substituted pyrimidines is the control of regioselectivity—the ability to introduce substituents at specific positions on the pyrimidine ring.
Control of Substituent Introduction on the Pyrimidine Core
The substitution pattern of the resulting pyrimidine is primarily determined by the structure of the starting materials in classical condensation reactions. For the synthesis of this compound from 2,4-nonanedione and formamidine, the regiochemistry is inherently fixed by the unsymmetrical nature of the β-diketone.
For pre-formed pyrimidine rings, the introduction of new substituents can be directed by the electronic properties of the ring and any existing substituents. The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, direct functionalization of the carbon atoms of the pyrimidine ring can be challenging.
Modern synthetic methods offer more precise control over the introduction of substituents. For example, directed metalation-substitution reactions can be used to introduce substituents at specific positions. In this approach, a directing group on the pyrimidine ring guides a metalating agent (e.g., a lithium amide) to a specific C-H bond, which is then cleaved and replaced with a metal. Subsequent reaction with an electrophile introduces a new substituent at that position.
Furthermore, cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for introducing alkyl or aryl groups onto a pre-functionalized pyrimidine core (e.g., a halopyrimidine). These methods provide a high degree of control over the final substitution pattern.
Table 2: Regioselective Functionalization of a Pyrimidine Core
| Pyrimidine Substrate | Reagents | Position of Functionalization |
| 4-Chloro-6-methylpyrimidine | Butylmagnesium bromide, Pd catalyst | C4 |
| 2-Bromopyrimidine | n-Butyllithium, then methyl iodide | C2 |
| Pyrimidine | Directed metalation agent, then butyl iodide | Varies with directing group |
Solvent-Controlled Divergent Synthetic Pathways
Divergent synthesis offers a powerful strategy for creating diverse molecular structures from common starting materials by altering reaction conditions. nih.gov The choice of solvent has emerged as a critical factor in directing the outcome of chemical reactions, enabling regioselective synthesis of different products from the same substrates. rsc.orgnih.gov
One notable example demonstrates a switchable, solvent-controlled method for the divergent synthesis of pyrimidine derivatives. rsc.org In this approach, the reaction between the same starting materials can be directed to yield two distinct constitutional isomers simply by changing the solvent. When 1,4-dioxane (B91453) is used, the reaction selectively produces O-substituted pyrimidines (2-pyrimidinyloxy-N-arylbenzylamines). In contrast, switching the solvent to dimethyl sulfoxide (B87167) (DMSO) leads to the formation of N-substituted pyrimidines (N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines). rsc.org This solvent-dependent selectivity provides an efficient and operationally simple route to different classes of pyrimidine derivatives. The mechanism for this divergence involves key steps such as the SNAr reaction and the Smiles rearrangement, with the solvent influencing the preferred pathway. rsc.org This strategy highlights the potential for creating libraries of complex molecules by judiciously selecting the reaction medium. nih.gov
Table 1: Solvent-Controlled Regioselective Synthesis of Pyrimidine Derivatives
| Starting Materials | Solvent | Product Type | Yield |
|---|---|---|---|
| 2-pyrimidinyloxy-N-arylbenzylamines | 1,4-Dioxane | O-substituted pyrimidine | Excellent |
Catalytic Systems for Selective Pyrimidine Synthesis
Catalysis plays a pivotal role in the synthesis of substituted pyrimidines, offering pathways to high yields and selectivity under mild conditions. Various transition-metal catalysts have been developed for constructing the pyrimidine core.
Iridium-catalyzed multicomponent synthesis represents a sustainable method for producing highly substituted pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.org This regioselective process involves a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds. nih.govfigshare.com The use of PN5P-Ir-pincer complexes has been shown to be particularly efficient, producing a variety of unsymmetrically substituted pyrimidines in yields of up to 93%. nih.govacs.org A similar approach using manganese catalysts has also been developed. mdpi.com
Other catalytic systems include:
Palladium Catalysis : Suzuki-Miyaura cross-coupling reactions using palladium catalysts, such as Pd(PPh₃)₂Cl₂, allow for the site-selective synthesis of aryl-substituted pyrimidines from polychlorinated pyrimidines. researchgate.net
Ruthenium Catalysis : Ruthenium complexes have also been employed in the synthesis of substituted pyrimidines. researchgate.net
Choline Hydroxide : As a green and recyclable catalyst and reaction medium, choline hydroxide has been used in the [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and amidine hydrochlorides to yield substituted pyrimidines. mdpi.com
Metal-Free Catalysis : A metal-free cascade annulation of isopropene derivatives using NH₄I as a nitrogen source provides an efficient route to selectively substituted pyrimidines. nih.gov
Table 2: Overview of Catalytic Systems for Pyrimidine Synthesis
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| PN5P-Ir-pincer complexes | Amidines, Alcohols | Regioselective, Multicomponent, High yields (up to 93%) | nih.govacs.org |
| Pd(PPh₃)₂Cl₂ | 2,4,5,6-Tetrachloropyrimidine, Arylboronic acids | Site-selective Suzuki-Miyaura cross-coupling | researchgate.net |
| Choline Hydroxide | α,β-Unsaturated ketones, Amidine hydrochloride | Green catalyst and medium | mdpi.com |
Green Chemistry Principles in Pyrimidine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidine derivatives. nih.govbenthamdirect.comjmaterenvironsci.com This involves the use of environmentally benign solvents, energy-efficient techniques like microwave and ultrasound irradiation, solvent-free reaction conditions, and sustainable catalysts. nih.govpowertechjournal.comingentaconnect.com
Microwave-Assisted Synthetic Routes
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve product yields, and simplify work-up procedures. tandfonline.comnih.gov This technology is considered a green method as it often allows for the use of recyclable solvents or solvent-free conditions, thus reducing environmental pollution. nih.gov
The synthesis of pyrimidine derivatives via the Biginelli three-component cyclocondensation reaction is a classic example that benefits from microwave assistance. tandfonline.com In this method, a β-diketone, an aldehyde, and urea (or thiourea) are reacted under microwave irradiation, often with a few drops of a polar solvent like ethanol, to produce oxo- or thioxopyrimidines in high yields (65-90%). tandfonline.com The rapid and intense heating generated by microwaves accelerates the reaction, making it a highly efficient alternative to conventional heating. tandfonline.comnih.gov Numerous pyrimidine-based compounds with diverse biological activities have been synthesized using this sustainable technology. nih.govfoliamedica.bgresearchgate.net
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another alternative energy source that aligns with the principles of green chemistry. nih.gov The application of ultrasonic waves in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net This technique is valued for being cost-effective, environmentally sustainable, and efficient. nih.govresearchgate.net
In pyrimidine synthesis, ultrasound has been shown to be effective in various classical reactions, including multicomponent, cyclocondensation, and cycloaddition reactions. nih.gov The number of publications reporting the use of ultrasound for constructing or derivatizing the pyrimidine core has significantly increased, highlighting its growing importance. nih.govresearchgate.net For instance, the condensation reaction of pyrimidinone derivatives with dimethyl acetylene dicarboxylate (DMAD) under ultrasonic irradiation leads to excellent yields and shorter reaction times compared to conventional methods. researchgate.net
Solvent-Free and Neat Reaction Conditions
Conducting reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry as it eliminates solvent waste and simplifies product purification. powertechjournal.com Several solvent-free methods have been developed for the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net
One approach involves a one-pot, three-component reaction catalyzed by magnetic nano Fe₃O₄ particles under solvent-free conditions. growingscience.com For example, the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of this catalyst produces pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com Another method describes an NH₄I-promoted three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions to afford a broad range of substituted pyrimidines. acs.org Mechanochemical methods, such as ball milling, also provide a solvent-less route for the synthesis of pyrimidines using a recyclable catalyst. acs.org
Utilization of Sustainable Catalysts (e.g., Metal-Free, Heterogeneous, Reusable Catalysts, Ionic Liquids)
The development of sustainable catalysts is crucial for green pyrimidine synthesis. nih.govpowertechjournal.com These catalysts are often metal-free, heterogeneous (easily separated from the reaction mixture), and reusable, minimizing waste and cost. powertechjournal.comacs.org
Examples of sustainable catalytic systems include:
Heterogeneous Catalysts : Modified ZnO nanoparticles have been used as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidines under solvent-free ball milling conditions. acs.org Similarly, ammonium (B1175870) sulfate coated on hydrothermal carbon (AS@HTC) serves as a reusable heterogeneous catalyst for the N-alkylation of pyrimidines. ias.ac.in Magnetic nano Fe₃O₄ particles are another example of a recyclable catalyst used in solvent-free pyrimidine synthesis. growingscience.com
Metal-Free Catalysis : As mentioned, NH₄I can promote the synthesis of substituted pyrimidines under metal- and solvent-free conditions, offering a more environmentally friendly alternative to heavy metal catalysts. acs.org
Biocatalysis and Renewable Feedstocks : The use of biocatalysts and starting materials derived from renewable sources like lignocellulose represents a key direction in sustainable synthesis. nih.govpowertechjournal.com For instance, an iridium-catalyzed multicomponent reaction can synthesize pyrimidines directly from alcohols, which can be sourced from biomass. nih.gov
These green chemistry approaches provide efficient and environmentally responsible pathways for the synthesis of this compound and its analogues. powertechjournal.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-pyrimidinyloxy-N-arylbenzylamines |
| N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines |
| 2,4,5,6-Tetrachloropyrimidine |
| Pyrimidine-5-carbonitrile |
Functionalization of Pre-formed Alkyl-Substituted Pyrimidine Rings
The presence of alkyl groups at the 4- and 6-positions of the pyrimidine ring influences its reactivity. These electron-donating groups can affect the regioselectivity of various transformations.
Nucleophilic Substitution: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com In a 4,6-dialkyl-substituted pyrimidine, the 2-position remains a primary site for nucleophilic substitution. If a suitable leaving group is present at the 4- or 6-position (e.g., a halogen), it can also be displaced by a nucleophile. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to result in the substitution of both the chloro and alkoxy groups, yielding symmetric 4,6-disubstituted aminopyrimidines. chemrxiv.org
A notable method for the C-H functionalization of pyrimidines is the Minisci reaction, which involves the addition of a nucleophilic radical to the protonated, electron-deficient pyrimidine ring. wikipedia.org This reaction is particularly useful for introducing alkyl groups at positions that are otherwise difficult to functionalize. wikipedia.orgnih.gov The reaction typically proceeds under acidic conditions to ensure protonation of the pyrimidine nitrogen. wikipedia.org
Electrophilic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are directed to the 5-position, which is the most electron-rich carbon atom in the ring. wikipedia.org The presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution at this position. For alkyl-substituted pyrimidines, electrophilic attack at the alkyl side chain can also be a competing reaction under certain conditions.
Table 1: Regioselectivity of Nucleophilic and Electrophilic Attack on the Pyrimidine Ring
| Position | Nucleophilic Attack | Electrophilic Attack | Rationale |
| C-2 | Favorable | Unfavorable | Electron-deficient due to adjacent nitrogen atoms. |
| C-4 | Favorable | Unfavorable | Electron-deficient due to adjacent nitrogen atoms. |
| C-5 | Unfavorable | Favorable | Most electron-rich carbon in the ring. |
| C-6 | Favorable | Unfavorable | Electron-deficient due to adjacent nitrogen atoms. |
Cross-Coupling Methodologies for Alkyl Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the functionalization of pyrimidines. To utilize these methods, a leaving group, typically a halogen, must first be installed on the pyrimidine ring. For a this compound scaffold, this would likely involve the synthesis of a halogenated precursor, such as 4-chloro-6-methylpyrimidine, which can then be further elaborated.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. It has been successfully used for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine. researchgate.net By controlling the reaction conditions, it is possible to achieve mono- or di-arylation. researchgate.netnih.gov For instance, the Suzuki coupling of 4-chloro-6-substituted pyrimidines with various arylboronic acids can furnish 4,6-disubstituted pyrimidines. researchgate.netnih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This method is known for its high functional group tolerance and has been employed for the coupling of various organic halides, including those on heterocyclic systems. wikipedia.orgorganic-chemistry.orgresearchgate.net It allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds
| Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)2/PPh3 | 4-Aryl-6-chloropyrimidine | researchgate.net |
| Suzuki-Miyaura | 4-Chloro-6-alkylpyrimidine | Arylboronic acid | Pd(PPh3)4 | 4-Aryl-6-alkylpyrimidine | nih.gov |
| Negishi | Aryl halide | Organozinc reagent | Pd or Ni catalyst | Aryl-substituted product | wikipedia.org |
Oxidation and Reduction Transformations at Alkyl Chains or Pyrimidine Ring
Oxidation: The alkyl side chains of this compound are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic-like positions of alkyl groups attached to aromatic rings to carboxylic acids. libretexts.orgmasterorganicchemistry.com For this compound, this could potentially lead to the formation of pyrimidine-4,6-dicarboxylic acid or mono-carboxylated products depending on the reaction conditions. The pyrimidine ring itself can undergo N-oxidation with peracids. wikipedia.org Furthermore, pyrimidine nucleosides are known to be oxidized by reagents like osmium tetroxide. nih.govnih.gov
Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of dihydropyrimidine or tetrahydropyrimidine derivatives. google.com The specific outcome of the reduction can be influenced by the substituents on the ring and the reaction conditions employed. For instance, the reduction of 5-(aryl-diazenyl)-4,6-dihalopyrimidines can be achieved through catalytic hydrogenation with a nickel catalyst. google.com
Table 3: Oxidation and Reduction Reactions on Pyrimidine Derivatives
| Transformation | Reagent/Catalyst | Substrate Scope | Product Type | Reference |
| Alkyl Chain Oxidation | KMnO4 | Alkyl-substituted aromatics | Carboxylic acids | libretexts.orgmasterorganicchemistry.com |
| N-Oxidation | Peracids | Pyrimidine ring | Pyrimidine N-oxide | wikipedia.org |
| Ring Oxidation | Osmium tetroxide | Pyrimidine nucleosides | Dihydroxylated pyrimidines | nih.govnih.gov |
| Ring Reduction | H2/Ni catalyst | Dihalo-pyrimidines | Amino-pyrimidines | google.com |
Spectroscopic Characterization Techniques for Alkyl Substituted Pyrimidines
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom information on the molecular structure and dynamics.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Butyl-6-methylpyrimidine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons on the pyrimidine (B1678525) ring and the alkyl substituents.
The pyrimidine ring itself has two protons, H-2 and H-5. The H-2 proton typically appears as a singlet in a downfield region due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 proton, situated between the two alkyl groups, would also appear as a singlet. The methyl group attached at the C-6 position is expected to produce a sharp singlet. The butyl group at the C-4 position would display a more complex pattern: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) group (CH₂), another multiplet (quintet) for the next methylene group, and a triplet for the methylene group directly attached to the pyrimidine ring. The chemical shifts for protons on alkyl-substituted pyrimidines are influenced by the electronic nature of the pyrimidine ring. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrimidine H-2 | 8.5 - 9.0 | Singlet (s) |
| Pyrimidine H-5 | 6.8 - 7.2 | Singlet (s) |
| C6-CH₃ | 2.4 - 2.8 | Singlet (s) |
| C4-CH₂-CH₂-CH₂-CH₃ | 2.7 - 3.0 | Triplet (t) |
| C4-CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.9 | Quintet |
| C4-CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | Sextet |
| C4-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) |
Note: Predicted values are based on general principles and data from structurally similar compounds.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrimidine ring carbons are typically found in the downfield region (δ 150-170 ppm) due to the influence of the electronegative nitrogen atoms. rsc.orgbeilstein-journals.org The carbons of the butyl and methyl substituents appear in the upfield region of the spectrum. The chemical shift values help confirm the substitution pattern on the pyrimidine ring. chemguide.co.ukchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 155 - 160 |
| Pyrimidine C-4 | 165 - 170 |
| Pyrimidine C-6 | 162 - 168 |
| Pyrimidine C-5 | 110 - 120 |
| C6-CH₃ | 20 - 25 |
| C4-C H₂-CH₂-CH₂-CH₃ | 35 - 40 |
| C4-CH₂-C H₂-CH₂-CH₃ | 30 - 35 |
| C4-CH₂-CH₂-C H₂-CH₃ | 22 - 27 |
| C4-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |
Note: Predicted values are based on general principles and data from structurally similar compounds.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for elucidating spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent methylene protons within the butyl chain (e.g., C4-H ₂-CH ₂-). This helps to trace the connectivity of the entire alkyl chain, confirming its structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum would be expected to show correlations between the protons of the C6-methyl group and the H-5 proton of the pyrimidine ring. researchgate.net Similarly, spatial proximity between the protons of the first methylene group of the butyl chain (at C4) and the H-5 proton would be observed. These correlations confirm the substitution pattern at positions 4, 5, and 6. mdpi.com
The butyl group attached to the pyrimidine ring is conformationally flexible due to rotation around its C-C single bonds. Advanced NMR experiments, such as variable-temperature (VT) NMR studies, can provide insight into these dynamic processes. By recording spectra at different temperatures, it is possible to study the rotational barriers of the butyl group and determine the populations of different conformational isomers (rotamers). At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons that are equivalent at room temperature. This provides valuable data on the molecule's conformational preferences and energy landscape. nih.gov
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. The key absorptions would include:
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring proton (H-2) would appear at wavenumbers slightly above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and butyl groups would be observed as strong bands in the 2850-3000 cm⁻¹ region. vscht.cz
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds. Their stretching vibrations are coupled and result in a series of characteristic bands in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. These bands are diagnostic for the pyrimidine core. researchgate.net
C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the methyl and methylene groups would appear in the 1370-1470 cm⁻¹ range. upi.edu
Ring Vibrations: The breathing and puckering vibrations of the pyrimidine ring itself can also give rise to absorptions in the fingerprint region, which can be useful for confirming the presence of the heterocyclic system. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3010 - 3080 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=N / C=C Ring Stretching | 1400 - 1600 | Medium-Strong |
| CH₃ / CH₂ Bending | 1370 - 1470 | Medium |
Note: Predicted values are based on general principles and data from structurally similar compounds.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its structure. The Raman spectrum of this compound is expected to be dominated by vibrations of the pyrimidine ring and the attached alkyl groups.
The parent pyrimidine molecule exhibits characteristic ring vibrations, most notably the intense ring breathing mode (ν1) which appears around 992 cm⁻¹ in the solid state. rsc.orgresearchgate.net Other significant pyrimidine ring modes are typically observed in the 600-1600 cm⁻¹ region. nih.govresearchgate.net For instance, a pyrimidine ring breathing mode is often identified near 766 cm⁻¹. nih.gov
The introduction of the butyl and methyl substituents at the C4 and C6 positions will perturb the symmetry and electron density of the pyrimidine ring, leading to shifts in these characteristic vibrational frequencies. researchgate.net Furthermore, the alkyl groups themselves introduce new vibrational modes. The most prominent of these are the C-H stretching vibrations, which are expected in the 2800-3000 cm⁻¹ range. acs.orgresearchgate.netrsc.orgresearchgate.net Specific modes for the methyl and butyl groups, such as symmetric and asymmetric stretches and bending vibrations (e.g., CH₂ scissoring and rocking), will also be present and contribute to the complexity of the spectrum. acs.orgresearchgate.net
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Origin |
|---|---|---|
| C-H Stretching | 2850 - 3000 | Butyl and Methyl groups acs.orgresearchgate.netresearchgate.net |
| Ring C=N/C=C Stretching | 1550 - 1650 | Pyrimidine Ring nih.govmdpi.com |
| CH₂/CH₃ Bending/Deformation | 1350 - 1470 | Butyl and Methyl groups researchgate.net |
| Ring Breathing (ν1) | ~990 - 1010 | Pyrimidine Ring rsc.orgmdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For heterocyclic aromatic compounds like this compound, the key electronic transitions are the π → π* and n → π* transitions. uzh.chlibretexts.org
The pyrimidine ring contains both π electrons in the aromatic system and non-bonding (n) electrons on the two nitrogen atoms. This gives rise to two main types of transitions:
π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For the pyrimidine core, these are found in the far UV region. quizlet.com
n → π* transitions: These are lower-intensity (forbidden) transitions involving the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital. uzh.chlibretexts.orgquizlet.com
Alkyl groups act as auxochromes, which are substituents that can modify the absorption characteristics of a chromophore. Generally, alkyl substitution on an aromatic ring leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). 182.160.97uomustansiriyah.edu.iq This is due to the electron-donating inductive effect of the alkyl groups, which slightly raises the energy of the ground state and/or lowers the energy of the excited state, narrowing the HOMO-LUMO gap. libretexts.org Therefore, the λmax values for this compound are expected to be shifted to slightly longer wavelengths compared to the unsubstituted pyrimidine. Studies on other substituted pyrimidines and related heterocycles confirm that substituents influence the absorption maxima. researchgate.netmdpi.com
Table 2: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| Transition Type | Parent Pyrimidine λmax (nm) | Predicted this compound λmax (nm) |
|---|---|---|
| π → π* | ~243 | ~250 - 260 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Formula: C₉H₁₄N₂), the calculated exact molecular weight is 150.1157 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected to be observed at m/z 150. The fragmentation of alkyl-substituted pyrimidines is characterized by cleavages within the alkyl chains and fragmentation of the heterocyclic ring. xml-journal.netsphinxsai.comsapub.org
Key fragmentation pathways for this compound would likely include:
Loss of a methyl radical (•CH₃): Cleavage of the methyl group at C6 would result in a fragment ion at m/z 135.
Fragmentation of the butyl group: The butyl chain can fragment in several ways. Loss of a propyl radical (•C₃H₇) via cleavage at the benzylic-like position would yield a prominent ion at m/z 107.
McLafferty Rearrangement: A characteristic fragmentation for molecules with a γ-hydrogen relative to a carbonyl or, in this case, a C=N bond within a heteroaromatic system. nih.govcdnsciencepub.compearson.com This involves the transfer of a hydrogen from the γ-carbon of the butyl chain to one of the ring nitrogens, followed by cleavage of the Cα-Cβ bond. This would result in the elimination of a neutral propene molecule (C₃H₆, 42 u) and the formation of a radical cation at m/z 108. This is often a highly diagnostic peak for butyl-substituted heterocycles. cdnsciencepub.comaip.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Fragmentation Pathway |
|---|---|---|
| 150 | [M]⁺˙ | Molecular Ion |
| 135 | [M - CH₃]⁺ | Loss of methyl radical from C6 |
| 108 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement (loss of propene) cdnsciencepub.compearson.com |
| 107 | [M - C₃H₇]⁺ | Loss of propyl radical from butyl group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.gov While a specific crystal structure for this compound is not publicly available, the structural parameters can be inferred from studies on related substituted pyrimidines. scispace.comiucr.orgmdpi.comnih.gov
The core pyrimidine ring is expected to be essentially planar. scispace.comniscpr.res.in The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. However, substitution can cause minor distortions in bond lengths and angles. scispace.com For example, the internal ring angle at the point of substitution may be slightly altered. scispace.com
Table 4: Typical Crystallographic Parameters for a Substituted Pyrimidine Ring
| Parameter | Typical Value | Reference |
|---|---|---|
| C-N Bond Length | 1.32 - 1.38 Å | scispace.comniscpr.res.inresearchgate.net |
| C-C Bond Length | 1.37 - 1.42 Å | niscpr.res.in |
| N-C-N Angle | ~126 - 129° | scispace.com |
| C-N-C Angle | ~114 - 117° | scispace.com |
Advanced Computational and Theoretical Investigations of Alkyl Substituted Pyrimidines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For alkyl-substituted pyrimidines like 4-Butyl-6-methylpyrimidine, DFT calculations provide valuable insights into their behavior at the atomic level. These computational methods allow for the prediction of various molecular properties, complementing and guiding experimental studies.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. qcware.com This process is crucial for accurately predicting molecular structures. qcware.comcnr.it For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to obtain optimized geometries. mdpi.comresearchgate.net
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. qcware.com The resulting optimized structure represents the equilibrium geometry of the molecule. chemrxiv.org The accuracy of these predictions is often validated by comparing the calculated structural parameters with experimental data obtained from techniques like X-ray crystallography, if available. researchgate.netnih.gov For many organic molecules, a high degree of correlation is observed between the computed and experimental values. researchgate.net
The optimized structure of this compound would reveal the precise spatial orientation of the butyl and methyl groups relative to the pyrimidine ring. This includes the planarity of the pyrimidine ring and the conformational preferences of the flexible butyl chain.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.34 | C6-N1-C2 | 115.8 |
| C2-N3 | 1.33 | N1-C2-N3 | 127.9 |
| N3-C4 | 1.34 | C2-N3-C4 | 115.9 |
| C4-C5 | 1.40 | N3-C4-C5 | 122.1 |
| C5-C6 | 1.39 | C4-C5-C6 | 117.2 |
| C6-N1 | 1.34 | C5-C6-N1 | 121.1 |
Note: This table is illustrative and based on general parameters for substituted pyrimidine rings. Actual values for this compound would require specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)
The electronic structure of a molecule is fundamental to understanding its chemical reactivity and stability. irjweb.com Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. mdpi.comirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov This gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the energies of these orbitals. mdpi.comscience.gov The analysis provides insights into the regions of the molecule where electrophilic and nucleophilic attacks are most likely to occur. irjweb.com For this compound, the distribution of the HOMO and LUMO across the pyrimidine ring and the alkyl substituents would dictate its electronic behavior.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 |
| Ionization Potential (I) ≈ -EHOMO | 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 0.8 |
| Global Hardness (η) = (I-A)/2 | 2.85 |
| Chemical Potential (μ) = -(I+A)/2 | -3.65 |
| Electrophilicity Index (ω) = μ²/2η | 2.34 |
Note: These values are illustrative. Actual computational results for this compound would be required for precise data.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewuxiapptec.com The MEP represents the interaction energy between a positive point charge and the molecule's electron density. uni-muenchen.de
The MEP is typically plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net Regions with a negative potential (often colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Green regions represent neutral or near-zero potential. researchgate.net
Vibrational Frequencies and Spectroscopic Predictions
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculations are typically performed at the optimized geometry of the molecule using DFT methods like B3LYP with a 6-311++G(d,p) basis set. mdpi.comresearchgate.net
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional motions of different functional groups. mdpi.comresearchgate.net
For this compound, this analysis would predict the characteristic vibrational bands for the pyrimidine ring, the C-H stretching and bending modes of the methyl and butyl groups, and the coupling between these vibrations.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes (Illustrative)
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (PED Contribution) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960 | Strong | Asymmetric CH₃ stretch |
| ~2930 | Strong | Asymmetric CH₂ stretch |
| ~2870 | Medium | Symmetric CH₃ stretch |
| ~2850 | Medium | Symmetric CH₂ stretch |
| ~1580 | Strong | Pyrimidine ring C=N stretch |
| ~1460 | Medium | CH₃ asymmetric deformation |
| ~1380 | Medium | CH₃ symmetric deformation |
| ~750 | Strong | C-H out-of-plane bend |
Note: This table presents illustrative data. Precise frequencies and assignments for this compound require specific calculations.
Analysis of Dipole Moments and Polarizability
These properties are crucial for understanding intermolecular interactions, solubility, and nonlinear optical (NLO) properties. researchgate.net DFT calculations provide a reliable means of computing the dipole moment and polarizability tensors. researchgate.netresearchgate.net The presence of electronegative nitrogen atoms in the pyrimidine ring, combined with the electron-donating alkyl groups in this compound, would result in a significant dipole moment. The magnitude and direction of this dipole moment influence the molecule's behavior in polar solvents and its crystal packing. acs.org
Quantum Chemical Modeling of Reactivity and Stability
Quantum chemical modeling provides a theoretical framework for understanding the reactivity and stability of molecules. nih.gov By applying the principles of quantum mechanics, it is possible to calculate various descriptors that correlate with a molecule's chemical behavior.
The stability of a molecule can be assessed through its total energy calculated at the optimized geometry. Conformational analysis, often performed by scanning potential energy surfaces, can identify the most stable conformers and the energy barriers between them. nih.gov
Reactivity can be understood through the analysis of frontier molecular orbitals (HOMO and LUMO) and the associated energy gap, as discussed previously. mdpi.comirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Additionally, global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. irjweb.com Local reactivity indices, like Fukui functions, can pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov For this compound, these models would predict its general stability and the likely sites of chemical reactions, such as electrophilic substitution on the pyrimidine ring or reactions involving the alkyl side chains. acs.org
Acid-Base Properties and pKa Estimation Methodologies
The acid-base properties of pyrimidine and its derivatives are fundamental to their reactivity and biological function. The pyrimidine ring contains two nitrogen atoms, which can act as proton acceptors (bases). The basicity, quantified by the pKa value of the conjugate acid, is influenced by the electronic effects of substituents on the ring.
For this compound, the butyl and methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atoms, making them more basic compared to the unsubstituted pyrimidine. Consequently, the pKa of this compound is expected to be higher than that of pyrimidine itself.
pKa Estimation Methodologies
Precise experimental determination of pKa can be challenging. Therefore, computational chemistry offers powerful tools for estimating these values. These methods are broadly categorized into those based on free energy differences and those using correlations with electronic properties.
Thermodynamic Cycle Method: This is one of the most reliable theoretical approaches. It involves calculating the free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies of the protonated and deprotonated species. The pKa is then derived using the following thermodynamic cycle:
Where B is the base (this compound) and BH+ is its conjugate acid. Density Functional Theory (DFT) methods, such as B3LYP, are often employed for these calculations, combined with a continuum solvation model (like PCM or SMD) to estimate solvation energies.
Empirical and Semi-Empirical Methods: These methods rely on correlations between pKa and calculated molecular descriptors. For a series of related compounds, a linear free-energy relationship (LFER) might be established between the pKa and properties like the energy of the highest occupied molecular orbital (HOMO), electrostatic potential at the nitrogen atoms, or atomic charges. While less accurate than the thermodynamic cycle method, they are computationally less expensive and useful for predicting trends within a class of compounds.
Illustrative Data for pKa Estimation of Substituted Pyrimidines Please note: This table presents hypothetical data based on known chemical principles to illustrate the expected trends and methodologies, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Compound | Substituent Effect | Expected pKa Trend | Common Estimation Method |
|---|---|---|---|
| Pyrimidine | Reference | ~1.3 | Experimental |
| 4-Methylpyrimidine | +I (Electron-donating) | > 1.3 | DFT (Thermodynamic Cycle) |
| 4-Chloropyrimidine | -I (Electron-withdrawing) | < 1.3 | DFT (Thermodynamic Cycle) |
| This compound | +I (Stronger electron-donating) | > pKa of 4-Methylpyrimidine | DFT (Thermodynamic Cycle) |
Reaction Pathway Analysis and Transition State Modeling
Understanding the chemical reactions of this compound at a molecular level requires mapping the potential energy surface (PES) of the reaction. Reaction pathway analysis involves identifying the minimum energy path connecting reactants to products, which proceeds through a high-energy species known as the transition state (TS).
Modeling Transition States
The transition state is a first-order saddle point on the PES, meaning it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this fleeting structure is crucial as its energy determines the activation energy and thus the reaction rate. mit.edu
Computational methods, particularly those based on quantum mechanics, are indispensable for modeling transition states. mit.edu Techniques include:
Initial Guess Generation: Methods like the Nudged Elastic Band (NEB) or Synchronous Transit-Guided Quasi-Newton (STQN) are used to generate an initial guess for the TS structure by creating a path between the optimized reactant and product geometries. youtube.com
Transition State Optimization: Once an approximate structure is found, algorithms like the Berny algorithm or Eigenvector Following are used to precisely locate the saddle point on the PES.
Frequency Analysis: A key verification step is to perform a vibrational frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., bond breaking or forming).
For a reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, these methods can elucidate the detailed mechanism. For instance, in a reaction catalyzed by a hydrogen halide, the model would show the proton transfer from the halide to the pyrimidine's nitrogen and the subsequent bond cleavage and formation steps. amelica.org The model can also reveal how the butyl and methyl groups sterically and electronically influence the geometry and energy of the transition state. amelica.org
Illustrative Data for a Hypothetical Reaction Pathway This table illustrates the type of data generated from a transition state analysis for a generic reaction: Pyrimidine + E+ -> [TS]‡ -> Product. The values are for illustrative purposes.
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +25.5 | -10.2 |
| Key Bond Distance (e.g., N-E) (Å) | 3.50 | 2.15 | 1.45 |
| Imaginary Frequency (cm⁻¹) | None | -250.i | None |
Conformational Analysis through Theoretical Methods
Theoretical methods are the primary tool for exploring the conformational landscape of molecules. mdpi.com
Molecular Mechanics (MM): This method uses classical physics and force fields (like MMFF) to quickly calculate the energies of a large number of possible conformations. mdpi.com It is excellent for performing an initial broad conformational search to identify low-energy candidate structures.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a much more accurate description of the electronic structure and, therefore, the relative energies of conformers. mdpi.com Typically, the low-energy conformers identified by an MM search are then re-optimized at a higher level of theory (e.g., B3LYP/6-31G*) to obtain reliable energy rankings and geometric parameters. mdpi.com
For this compound, the key rotational bond is between the pyrimidine ring and the butyl group (C_ring - C_butyl). The analysis would focus on the dihedral angle of this bond to identify staggered and eclipsed conformations. The steric hindrance between the butyl group and the adjacent methyl group and ring nitrogen atom will be a primary factor determining the most stable conformer. The results of such an analysis are typically presented as a potential energy surface plot, showing energy as a function of the dihedral angle. ethz.ch
Non-Linear Optical (NLO) Property Theoretical Prediction
Non-linear optical (NLO) materials have applications in advanced technologies like laser frequency generation and optical switching. arxiv.org Organic molecules with extended π-systems and significant charge asymmetry can exhibit strong NLO responses. The pyrimidine ring, being a π-deficient heterocycle, can be a component of NLO-active molecules, especially when substituted with electron-donating and electron-accepting groups.
The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ). mdpi.com Theoretical prediction of these properties is a cornerstone of modern materials design, allowing for the virtual screening of candidate molecules before undertaking costly synthesis. nasa.gov
Computational Approach
The prediction of NLO properties is typically performed using quantum mechanical calculations. Density Functional Theory (DFT) with a suitable functional (like B3LYP) and an appropriate basis set is a common choice. researchgate.net The calculation involves applying a static electric field to the molecule and calculating the induced dipole moment. The polarizability and hyperpolarizabilities are then extracted as the first, second, and third derivatives of the dipole moment with respect to the electric field.
For this compound, the electron-donating alkyl groups enhance the electron density of the π-system. While not a classic "push-pull" system, the inherent asymmetry and the presence of heteroatoms can lead to a non-zero hyperpolarizability. Computational studies on similar pyrimidine derivatives have shown that strategic substitution can significantly enhance NLO behavior. rsc.org Theoretical predictions for this compound would provide values for its first (β) and second (γ) hyperpolarizabilities, indicating its potential as an NLO material. mdpi.comresearchgate.net
Illustrative Table of Predicted NLO Properties This table shows the kind of data obtained from NLO calculations, comparing the target molecule to a reference compound (Urea) and another pyrimidine derivative. Values are illustrative.
| Compound | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Computational Method |
|---|---|---|---|
| Urea (B33335) (Reference) | 35.6 | 45.2 | DFT/B3LYP |
| 4-Aminopyrimidine | 68.9 | 150.7 | DFT/B3LYP |
| This compound | 115.3 | 85.4 | DFT/B3LYP |
Reactivity and Reaction Mechanisms of 4 Butyl 6 Methylpyrimidine Derivatives
Electrophilic Aromatic Substitution Pathways
The pyrimidine (B1678525) ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two ring nitrogen atoms. bhu.ac.ingcwgandhinagar.com These nitrogen atoms decrease the electron density of the ring, making it less susceptible to attack by electrophiles. gcwgandhinagar.com Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, which further deactivates the ring. bhu.ac.ingcwgandhinagar.com
However, electrophilic substitution can occur, preferentially at the C-5 position, which is the most electron-rich position on the pyrimidine ring. wikipedia.orgslideshare.net Activating groups on the ring can facilitate this type of reaction. bhu.ac.in For instance, nitration, halogenation, and sulfonation have been observed in substituted pyrimidines, typically occurring at the C-5 position. wikipedia.org In the case of 4-butyl-6-methylpyrimidine, the alkyl groups are weak activators and would direct an incoming electrophile to the C-5 position. The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. scienceforecastoa.com
Nucleophilic Aromatic Substitution Mechanisms on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This is a key reaction for the functionalization of pyrimidine derivatives. The positions most prone to nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atoms. bhu.ac.inwikipedia.orgslideshare.net
The SNAr mechanism is typically a two-step process:
Addition Step : The nucleophile attacks one of the electron-deficient carbon atoms (C-2, C-4, or C-6) that bears a suitable leaving group (such as a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govgovtpgcdatia.ac.in
Elimination Step : The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. nih.govgovtpgcdatia.ac.in
For a derivative like this compound, if a leaving group were present at the 2, 4, or 6 positions, it would readily undergo nucleophilic substitution. For example, 2,4-dichloro-6-methylpyrimidine (B20014) can undergo sequential nucleophilic substitution reactions. sigmaaldrich.com The presence of electron-withdrawing groups on the ring enhances the rate of SNAr reactions. wikipedia.org Conversely, electron-donating groups can decrease the reaction rate. The classic Chichibabin reaction, where an amide anion attacks the ring, is a well-known example of nucleophilic substitution on nitrogen heterocycles like pyridine (B92270) and can be applied to pyrimidines. wikipedia.org
Oxidation and Reduction Chemistry of Alkyl-Substituted Pyrimidines
The pyrimidine ring and its alkyl substituents can undergo both oxidation and reduction reactions.
Oxidation:
N-Oxidation : The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using peracids. wikipedia.org This modification can activate the pyrimidine ring for other transformations.
Side-Chain Oxidation : Alkyl groups attached to the pyrimidine ring can be oxidized. For example, alkyl-substituted pyrimidines can be oxidized by reagents like potassium permanganate (B83412) (KMnO₄) to form carboxylic acids. researchgate.net
Ring Oxidation : Under certain conditions, the pyrimidine ring itself can be oxidized, leading to the formation of diols or epoxides. researchgate.net
Reduction:
The pyrimidine ring can be reduced more easily than pyridine due to its lower aromaticity. researchgate.net
Catalytic hydrogenation or reaction with reducing agents like sodium borohydride (B1222165) can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. wikipedia.orgresearchgate.net In the biosynthesis and catabolism of pyrimidines, enzymatic redox reactions at the C5-C6 double bond are common. umich.edu
Mechanistic Studies of Pyrimidine Ring Formation
The most common and versatile method for synthesizing pyrimidine rings is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.orgslideshare.net For the synthesis of this compound, the likely precursors would be a β-diketone (e.g., 2,4-nonanedione) and formamidine.
The general mechanism for this condensation reaction is as follows:
The amidine adds to one of the carbonyl groups of the β-diketone.
An intramolecular cyclization occurs as the second nitrogen of the amidine attacks the remaining carbonyl group.
Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrimidine ring.
Other methods for pyrimidine synthesis include the Biginelli reaction, which is a multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidines. wikipedia.orgacs.org Various catalyzed reactions, including those using copper, rhodium, or zirconium complexes, have been developed for the synthesis of polysubstituted pyrimidines. mdpi.comacs.org
Substituent Effects on Reaction Selectivity and Rate
The nature and position of substituents on the pyrimidine ring have a profound impact on the selectivity and rate of its reactions.
Electronic Effects :
Electron-withdrawing groups (EWGs) : These groups, such as nitro or haloalkyl groups, enhance the reactivity of the pyrimidine ring towards nucleophilic attack by further decreasing the electron density at the C-2, C-4, and C-6 positions. wikipedia.orgmdpi.com They also increase the acidity of N-H protons in pyrimidinones (B12756618).
Electron-donating groups (EDGs) : Groups like alkyl (e.g., butyl, methyl) or alkoxy groups increase the electron density of the ring. This deactivates the ring towards nucleophilic substitution but can activate it for electrophilic substitution at the C-5 position. wuxiapptec.com In nucleophilic substitutions on dichloropyrimidines, an electron-donating group at C-6 can surprisingly favor substitution at C-2 over the typically more reactive C-4 position. wuxiapptec.com
Steric Effects :
Bulky substituents can hinder the approach of a reagent to a nearby reaction site. For example, a bulky group at the C-5 position can influence the regioselectivity of nucleophilic substitution at the C-4 versus the C-2 position. wuxiapptec.com In reactions involving substituents ortho to the reaction center, primary steric effects can significantly decrease the reaction rate. rsc.org
The following table summarizes the expected effects of substituents on the reactivity of the pyrimidine ring:
| Reaction Type | Substituent Effect | Position of Attack |
| Electrophilic Substitution | Electron-donating groups activate the ring. | C-5 |
| Electron-withdrawing groups deactivate the ring. | C-5 | |
| Nucleophilic Substitution | Electron-withdrawing groups activate the ring. | C-2, C-4, C-6 |
| Electron-donating groups deactivate the ring. | C-2, C-4, C-6 |
Electrochemical Properties of Alkyl Substituted Pyrimidines
Cyclic Voltammetry (CV) Studies of Redox Behavior
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of compounds. als-japan.com It provides information on the oxidation and reduction processes, the stability of the resulting species, and the electron transfer kinetics. In a typical CV experiment, the potential of a working electrode is scanned linearly versus time in a triangular waveform, and the resulting current is measured. als-japan.com
For pyrimidine (B1678525) derivatives, CV studies reveal the potentials at which the molecule undergoes electron transfer. For instance, pyrimidine itself exhibits a single reduction peak in the pH range of 0-8. psu.edu The potential at which this peak occurs is dependent on the pH of the solution. psu.edu The introduction of substituents, such as the butyl and methyl groups in 4-Butyl-6-methylpyrimidine, is expected to alter the electron density of the pyrimidine ring and thus shift these redox potentials.
The experimental setup for CV typically involves a three-electrode system: a working electrode (e.g., glassy carbon or mercury-based electrodes), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). als-japan.comresearchgate.netnih.gov The choice of solvent and supporting electrolyte is also crucial and can influence the observed electrochemical behavior. researchgate.net For example, a common supporting electrolyte is (nBu)4NPF6 in a solvent like acetonitrile (B52724) or dimethylformamide. researchgate.net The scan rate, or the rate at which the potential is swept, is another important parameter that can be varied to study the kinetics of the electron transfer processes. nih.gov
Differential Pulse Voltammetry (DPV) for Electrochemical Characterization
Differential pulse voltammetry (DPV) is another sensitive electrochemical technique used for the characterization of redox-active compounds. DPV offers improved resolution and lower detection limits compared to CV by minimizing the contribution of capacitive current to the total measured current. biologic.net In DPV, the potential is scanned with a series of regular pulses of constant amplitude superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference between these two current values is plotted against the potential. palmsens.com
This technique results in a peak-shaped voltammogram where the peak potential (Epeak) is related to the half-wave potential (E1/2) and the peak height is proportional to the concentration of the analyte. palmsens.com DPV is particularly useful for quantifying the concentration of electroactive species and for studying the redox properties of molecules at low concentrations. biologic.net In the context of alkyl-substituted pyrimidines, DPV can provide precise measurements of their oxidation and reduction potentials, complementing the qualitative information obtained from CV. For example, DPV has been used to study the redox behavior of biofilms containing riboflavin, a molecule with a heterocyclic structure, demonstrating its utility in complex systems. researchgate.net
Analysis of Oxidation and Reduction Potentials
The oxidation and reduction potentials of a molecule are fundamental electrochemical parameters that quantify the ease with which it can lose or gain electrons, respectively. These potentials are influenced by the molecular structure, including the nature and position of substituents on the pyrimidine ring.
Generally, electron-donating groups, such as alkyl groups (e.g., butyl and methyl), are expected to increase the electron density on the pyrimidine ring. This increased electron density makes the molecule easier to oxidize (lose electrons), resulting in a less positive or more negative oxidation potential. Conversely, the increased electron density makes it more difficult to reduce (gain electrons), leading to a more negative reduction potential.
The standard reduction potential (E0) is a thermodynamic quantity that can be estimated from the midpoint of the anodic and cathodic peak potentials in a reversible cyclic voltammogram (E0 ≈ (Epa + Epc)/2). als-japan.com However, for irreversible processes, the analysis is more complex. The environment, such as the solvent and pH, can also significantly affect the measured potentials. psu.eduumich.edu
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
|---|---|---|
| Pyrimidine | +1.80 | -1.20 |
| 4-Methylpyrimidine | +1.72 | -1.28 |
| 4-Butylpyrimidine (B13094090) | +1.68 | -1.32 |
| This compound | +1.65 | -1.38 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends due to alkyl substitution.
Correlation of Electrochemical Data with Molecular Electronic Structure
The electrochemical properties of pyrimidine derivatives are intrinsically linked to their molecular electronic structure. Quantum chemical calculations can be employed to correlate experimentally determined redox potentials with theoretical parameters that describe the electronic distribution within the molecule. allenpress.comresearchgate.net
Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate an electron (oxidation potential), while ELUMO is related to its ability to accept an electron (reduction potential). A higher EHOMO value suggests that the molecule is more easily oxidized, while a lower ELUMO value indicates that it is more easily reduced.
For a series of related compounds like alkyl-substituted pyrimidines, a linear correlation can often be established between the experimental redox potentials and the calculated EHOMO and ELUMO values. researchgate.net This correlation allows for the prediction of the electrochemical behavior of new derivatives and provides a deeper understanding of the structure-property relationships. For instance, the introduction of electron-donating alkyl groups is expected to raise the EHOMO level, making oxidation easier, and also raise the ELUMO level, making reduction more difficult, which aligns with the expected shifts in redox potentials.
| Compound | Experimental Reduction Potential (V) | Calculated ELUMO (eV) | Experimental Oxidation Potential (V) | Calculated EHOMO (eV) |
|---|---|---|---|---|
| Pyrimidine | -1.20 | -0.5 | +1.80 | -7.0 |
| 4-Methylpyrimidine | -1.28 | -0.4 | +1.72 | -6.8 |
| 4-Butylpyrimidine | -1.32 | -0.35 | +1.68 | -6.7 |
| This compound | -1.38 | -0.3 | +1.65 | -6.6 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected correlation between electrochemical and electronic structure data.
Influence of Alkyl Substituents on Electrochemical Characteristics
The presence, position, and nature of alkyl substituents on the pyrimidine ring have a pronounced influence on its electrochemical characteristics. Alkyl groups, such as methyl and butyl, are electron-donating through an inductive effect. This donation of electron density to the π-system of the pyrimidine ring alters its redox potentials.
Specifically, the introduction of alkyl substituents generally makes the pyrimidine ring more electron-rich. Consequently, the reduction of the ring becomes more difficult, leading to a shift of the reduction potential to more negative values. Conversely, the oxidation of the ring becomes easier, resulting in a shift of the oxidation potential to less positive values.
The magnitude of this effect can depend on the size and number of the alkyl groups. For example, a butyl group is generally considered to be a slightly stronger electron donor than a methyl group. Therefore, 4-butylpyrimidine would be expected to have a more negative reduction potential and a less positive oxidation potential compared to 4-methylpyrimidine. In this compound, the combined electron-donating effects of both the butyl and methyl groups would lead to an even greater shift in these potentials compared to the monosubstituted derivatives.
Studies on related heterocyclic systems, such as pyridines, have shown that the position of the alkyl substituent also plays a significant role in determining the extent of its influence on the electrochemical properties. researchgate.net While direct experimental data for this compound is not widely available in the provided search results, the established principles of physical organic chemistry allow for these well-reasoned predictions.
Supramolecular Chemistry and Molecular Interactions of Pyrimidine Derivatives
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonds are highly directional, strong non-covalent interactions that play a pivotal role in determining the structure of pyrimidine-based molecular assemblies. The pyrimidine (B1678525) ring contains nitrogen atoms that are effective hydrogen bond acceptors, while substituents on the ring can act as either donors or acceptors, leading to a rich variety of structural motifs.
In the crystalline state, pyrimidine derivatives frequently form predictable hydrogen-bonded patterns known as supramolecular synthons. For instance, aminopyrimidines often form centrosymmetric dimers through paired N-H···N hydrogen bonds, creating a robust R²₂(8) ring motif. researchgate.netsigmaaldrich.com This pattern is a recurring theme in the crystal engineering of pyrimidine-based structures. In a study of 2-amino-4-methoxy-6-methylpyrimidine, molecules were found to be linked by two distinct N-H···N hydrogen bonds, which organize the molecules into chains of fused R²₂(8) rings. sigmaaldrich.com
Beyond N-H···N interactions, N-H···O bonds are also prevalent, especially in pyrimidinones (B12756618) or in co-crystals with carboxylic acids. researchgate.netnih.gov These interactions are energetically significant, with average energies for N-H···O bonds in pyrimidinones calculated at approximately -16.55 kcal/mol. researchgate.net Weaker but cumulatively important C-H···O and C-H···N interactions also contribute to the stability of the crystal lattice. researchgate.netbldpharm.com For a molecule like 4-Butyl-6-methylpyrimidine, which lacks traditional hydrogen bond donors (like -NH₂ or -OH), the primary hydrogen bonding role would be as an acceptor, with its ring nitrogen atoms capable of interacting with C-H donors from neighboring molecules. bldpharm.com The presence of bulky ortho-substituents, such as a tert-butyl group, can dramatically perturb the geometry of these hydrogen bonds by restricting access to the nitrogen's lone pair. fu-berlin.de
The persistence of these hydrogen bonds from the solid state into solution has been confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on substituted pyrimidinones have shown that the hydrogen-bonded dimer, which is the primary nucleus for crystallization, also exists in solution. researchgate.netresearchgate.net
Table 1: Common Hydrogen Bonding Interactions in Pyrimidine Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) | Reference Example |
| N-H···N | Amino Group (N-H) | Pyrimidine Ring (N) | N···N: 2.980 - 3.212 | - | 2-Benzylamino-4-benzyloxy-6-methylpyrimidine sigmaaldrich.com |
| N-H···O | Amino Group (N-H) | Carbonyl (C=O) | - | -16.55 (avg.) | Substituted Pyrimidinones researchgate.net |
| C-H···N | Ring/Alkyl (C-H) | Pyrimidine Ring (N) | - | - | Crystalline Pyrimidine bldpharm.com |
| C-H···O | Ring/Alkyl (C-H) | Carbonyl (C=O) | - | -6.48 (avg.) | Substituted Pyrimidinones researchgate.net |
Pi-Stacking Interactions and Aromatic Stacking Phenomena
As aromatic heterocycles, pyrimidine rings participate in π-stacking (or π-π) interactions, which are crucial for the stabilization of supramolecular structures. wikipedia.orgencyclopedia.pub These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of another. The geometry of these interactions can vary, leading to parallel-displaced, T-shaped, or sandwich arrangements.
In the crystal structures of many pyrimidine derivatives, π-stacking is a dominant organizational force, often working in concert with hydrogen bonding. nih.gov For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, chains formed by hydrogen bonds are further linked into sheets through aromatic π-π stacking interactions. sigmaaldrich.com Similarly, the packing in some pyrazolo[1,5-c]pyrimidine (B12974108) derivatives is governed by a combination of π–π and C—H⋯π interactions, which stabilize various dimeric motifs. nih.govfu-berlin.de The self-stacking tendency of nucleobases generally decreases in the order of adenine (B156593) > guanine (B1146940) > cytosine ~ uracil, indicating that the specific substituents and electronic nature of the heterocyclic ring system play a key role. wikipedia.org
Table 2: Examples of π-π Stacking in Pyrimidine-Related Structures
| Compound/System | Stacking Geometry | Centroid-to-Centroid Distance (Å) | Key Observation |
| Pyrazolo[1,5-c]pyrimidine derivative | Parallel-displaced | - | Dimer formation stabilized by π-π and C-H···π interactions. fu-berlin.de |
| 2-Amino-4-methoxy-6-methylpyrimidine | π-stacked sheets | - | Stacking links hydrogen-bonded chains together. sigmaaldrich.com |
| 5-Fluorocytosine derivatives | π-π stacking | - | Contributes to the stabilization of the 3D supramolecular network. nih.govrsc.org |
| Arene-perfluoroarene | Face-to-face | - | Interaction between electron-rich and electron-poor rings. wikipedia.org |
Electrostatic Interactions and Their Role in Supramolecular Assembly
Electrostatic interactions are fundamental forces that guide how molecules recognize each other and assemble into larger, ordered structures. researchgate.net In pyrimidine derivatives, the distribution of electron density is non-uniform due to the presence of electronegative nitrogen atoms and various substituents. This creates a distinct molecular electrostatic potential (MEP), which maps the regions of positive and negative charge on the molecular surface.
The MEP is a powerful tool for predicting and understanding supramolecular assembly. google.comscispace.com The nitrogen atoms in the pyrimidine ring create regions of negative electrostatic potential (electron-rich, colored red in MEP maps), making them attractive sites for interactions with electropositive regions (electron-poor, colored blue), such as acidic hydrogen atoms (in hydrogen bonds) or metal cations. researchgate.netnih.gov Conversely, the hydrogen atoms attached to the pyrimidine ring are typically electropositive and can interact favorably with electronegative atoms like oxygen or other ring nitrogens.
Table 3: Electrostatic Profile of a Substituted Pyrimidine Ring
| Molecular Region | Typical Electrostatic Character | Role in Supramolecular Assembly |
| Ring Nitrogen Atoms | Negative (Electron-rich) | Act as hydrogen bond acceptors; coordinate to metal ions. |
| Ring C-H Protons | Positive (Electron-poor) | Act as weak hydrogen bond donors to electronegative atoms (O, N). |
| Aromatic π-System | Negative (above/below plane) | Participates in π-stacking and cation-π interactions. |
| Alkyl Substituents (e.g., Butyl, Methyl) | Generally Neutral/Slightly Positive | Primarily engage in weaker van der Waals and dispersion forces; provide steric influence. |
Self-Assembly Processes of Pyrimidine Derivatives
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. Pyrimidine derivatives are excellent candidates for self-assembly due to their well-defined geometry and capacity for multiple, simultaneous interactions like hydrogen bonding and π-stacking.
The process often begins with the formation of a primary structural motif, such as a hydrogen-bonded dimer, which then serves as a building block for larger assemblies. researchgate.net For instance, research on 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed that molecules first form dimers through π-π stacking, which then further assemble into supramolecular microfibers via a network of hydrogen bonds. researchgate.net In other cases, pyrimidine derivatives have been shown to form one-dimensional (1D) chains or ribbons. ambeed.com
More complex, hierarchical self-assembly is also possible. Pyrimido[4,5-d]pyrimidine nucleosides have been observed to form intricate, flower-shaped superstructures through a multi-stage process involving sophisticated hydrogen bond networks. cmu.edu Cationic amphiphiles based on pyrimidine have been synthesized that self-assemble in solution, with the hydrophobic alkyl chains driving the aggregation. cdnsciencepub.com
For a simple molecule like this compound, the self-assembly process would be primarily driven by a combination of weaker C-H···N interactions and π-π stacking of the pyrimidine rings. The resulting structures would likely be less complex than those formed by pyrimidines with strong hydrogen-bonding groups, potentially leading to simple stacked columns or layered sheets in the solid state. The interplay between the attractive π-stacking forces and the steric repulsion from the butyl and methyl groups would be critical in defining the final assembled architecture.
Design Principles for Supramolecular Architectures
The rational design of supramolecular architectures relies on a set of core principles that leverage the predictability and directionality of non-covalent bonds. The goal is to encode molecular information into building blocks so that they spontaneously form a desired structure.
A key principle is the use of directional interactions. Hydrogen bonding and metal-ligand coordination are highly directional and are therefore powerful tools for engineering specific 2D and 3D assemblies like cages, grids, and polymers. For pyrimidine-based systems, this often involves designing molecules with complementary hydrogen bond donor and acceptor sites to favor the formation of specific synthons, such as the R²₂(8) dimer. scispace.com
Molecular shape and symmetry are also critical. By choosing ligands with appropriate geometries and metal ions with specific coordination preferences, chemists can construct complex architectures with remarkable precision. For example, linear ligands can form chains or ladders, while angular ligands can form macrocycles or cages.
The "Weak Link" approach is another design strategy that uses a combination of strong and weak coordination bonds to create large, flexible structures. This allows for the formation of kinetically controlled products that can later rearrange into more thermodynamically stable ones.
Finally, controlling the interplay of multiple non-covalent forces (hydrogen bonds, π-stacking, electrostatic, hydrophobic interactions) is essential. In the context of this compound, while it is a simple molecule, it could be a valuable building block in a more complex system. For instance, it could be functionalized to act as a ligand in metallosupramolecular chemistry, where its pyrimidine core would provide the coordination sites for a metal ion, and the alkyl groups could be used to control solubility or influence the packing of the final assembly.
Applications of Alkyl Substituted Pyrimidines in Chemical Sciences
Role as Ligands in Transition Metal Catalysis
The nitrogen atoms in the pyrimidine (B1678525) ring of 4-Butyl-6-methylpyrimidine possess lone pairs of electrons, making them excellent candidates for coordinating with transition metals to form stable complexes. These complexes can, in turn, act as catalysts for a variety of organic transformations. The alkyl groups—the butyl and methyl substituents—play a crucial role in modulating the electronic and steric properties of the ligand.
The electron-donating nature of the alkyl groups can increase the electron density on the nitrogen atoms, which enhances the σ-donating ability of the pyrimidine ligand. This can influence the stability and reactivity of the resulting metal complex. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are critical in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Research on related systems has shown that pyrimidine-functionalized N-heterocyclic carbene ligands can form highly active palladium complexes for reactions like the Mizoroki-Heck reaction. acs.org The activity of such catalysts is often tuned by the nature of the substituents on the pyrimidine ring. acs.org Furthermore, the steric bulk of the butyl group in this compound can influence the coordination geometry around the metal center, which can be leveraged to control the selectivity of a catalytic reaction. In some cases, ligands based on diazines (the family to which pyrimidine belongs) have been shown to outperform their pyridine-based counterparts in catalytic applications, potentially leading to new reactivities. nih.gov
Integration into Polymer Chemistry and Materials Science
Alkyl-substituted pyrimidines can be incorporated into polymer chains to impart specific functionalities. These pyrimidine units can be introduced either as part of the polymer backbone or as pendant groups. The presence of the butyl and methyl groups can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
For example, pyrimidine-containing monomers can be synthesized and subsequently polymerized to create functional polymers. researchgate.net The resulting materials may exhibit interesting properties, such as the ability to form self-healing hydrogels through coordination with metal ions. nih.gov The specific nature of the alkyl substituents can affect the polymerization process and the properties of the final material. For instance, the butyl group in this compound could enhance the solubility of a derived polymer in organic solvents.
Advanced Optoelectronic Materials (e.g., Light-Emitting Devices, Solar Cells)
The pyrimidine ring is electron-deficient, a property that is highly valuable in the design of materials for optoelectronic applications like organic light-emitting diodes (OLEDs) and solar cells. When combined with electron-donating groups, a "push-pull" system can be created within the molecule, leading to interesting photophysical properties such as intramolecular charge transfer (ICT).
The alkyl groups in this compound, being weak electron donors, can subtly influence the electronic structure of the pyrimidine core. In more complex systems, the pyrimidine unit acts as an acceptor, and its properties can be finely tuned by changing the substituents. nih.gov This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing efficient materials for OLEDs. For example, pyrimidine derivatives have been successfully used as emitters in thermally activated delayed fluorescence (TADF) devices, achieving high external quantum efficiencies. nih.gov The presence of alkyl groups can also impact the solid-state packing of the molecules, which in turn affects their charge transport properties and performance in electronic devices.
Strategic Reagents and Building Blocks in Organic Synthesis
Substituted pyrimidines are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The functional groups on the pyrimidine ring can be chemically modified to build larger molecular architectures.
This compound can serve as a versatile starting material. The pyrimidine ring itself is generally synthesized through the condensation of a β-dicarbonyl compound with an amidine. vulcanchem.com Once formed, the alkyl-substituted pyrimidine can undergo further reactions. For instance, the methyl group could potentially be functionalized, or the aromatic ring could undergo electrophilic substitution, although this typically requires specific activating groups. vulcanchem.com More complex strategies involve a "deconstruction-reconstruction" approach, where a pyrimidine is converted into an intermediate that can then be used to build other heterocyclic systems. google.com The presence of the butyl and methyl groups would be carried through these transformations, influencing the properties of the final products.
Physicochemical Data
While experimental data for this compound is not widely available, data for structurally related compounds can provide some insights.
| Property | Value (for related compounds) | Compound |
| Molecular Weight | 229.12 g/mol | 4-Bromo-2-(tert-butyl)-6-methylpyrimidine sigmaaldrich.com |
| 209.29 g/mol | 5-n-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine chembk.com | |
| 249.36 g/mol | 4-t-Butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine nih.gov | |
| Melting Point | 159-160 °C | 5-n-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine chembk.com |
| Solubility | Soluble in chloroform (B151607) and trichloroethylene. chembk.com | 5-n-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine chembk.com |
Q & A
Basic: What are the common synthetic routes for preparing 4-Butyl-6-methylpyrimidine, and what methodological considerations are critical for reproducibility?
This compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. A foundational approach involves:
- Core pyrimidine formation : Cyclization of β-diketones or amidines under acidic or basic conditions to form the pyrimidine ring .
- Substituent introduction : Alkylation or thiolation reactions to introduce butyl and methyl groups. For example, halogen intermediates (e.g., 4-chloro derivatives) can react with butyl Grignard reagents or sodium methoxide .
- Optimization : Control reaction temperature (e.g., 60–80°C for thiol substitutions) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures high purity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) observed during the characterization of this compound derivatives?
Contradictions often arise from isomerism, solvent effects, or impurities. Methodological strategies include:
- Multi-technique validation : Cross-verify NMR (e.g., H, C, DEPT-135) with HRMS to confirm molecular ions and fragmentation patterns. For example, reports HRMS data (e.g., m/z 243.064 for fluorinated analogs) to validate structures .
- Dynamic NMR experiments : Detect rotational barriers or tautomerism in substituted pyrimidines by variable-temperature NMR .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values to identify discrepancies caused by solvent polarity or conformational flexibility .
Basic: What analytical techniques are most reliable for characterizing the purity and stability of this compound?
Key techniques include:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns and ESI-MS detection .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures >200°C for halogenated analogs) .
- Spectroscopic profiling : UV-Vis (λ~260–280 nm for pyrimidine absorption) and FT-IR (C=N stretch ~1600 cm) confirm functional groups .
Advanced: What strategies are effective for optimizing the regioselectivity of substitutions on the pyrimidine ring during derivative synthesis?
Regioselectivity challenges arise due to electronic and steric effects. Approaches include:
- Directing group utilization : Install transient groups (e.g., sulfonyl in ) to direct substitutions to specific positions (e.g., C4 or C6) .
- Metal-free conditions : highlights using mild, metal-free protocols (e.g., KF/AlO) to achieve >85% yield in fluorination at C4 .
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient positions .
Basic: How can researchers assess the biological activity of this compound in antimicrobial or anticancer assays?
Standard protocols include:
- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–100 µg/mL) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition studies : Evaluate binding to target enzymes (e.g., DHFR) via fluorescence polarization or SPR .
Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound analogs?
Robust SAR studies require:
- Systematic substituent variation : Modify alkyl chain length (butyl vs. methyl) or introduce electron-withdrawing groups (e.g., -Cl, -F) to correlate with activity .
- Free-Wilson analysis : Statistically deconvolute contributions of individual substituents to biological activity .
- Molecular docking : Validate hypothesized binding modes with targets (e.g., kinase domains) using AutoDock Vina or Schrödinger .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Critical precautions include:
- PPE compliance : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Storage : Store at RT in airtight containers away from light, as pyrimidines may degrade under UV .
- Waste disposal : Neutralize acidic/basic reaction residues before disposal in halogenated waste streams .
Advanced: How can researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?
Discrepancies often stem from oversimplified computational models. Mitigation strategies:
- Implicit vs. explicit solvent models : Compare DFT results using COSMO (implicit) vs. MD simulations with explicit water molecules .
- Transition state analysis : Identify unaccounted intermediates using IRC calculations in Gaussian .
- Experimental kinetics : Measure rate constants (e.g., via stopped-flow spectroscopy) to validate computational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
